CCR5 Antagonist Activity: Patent-Defined Therapeutic Differentiation vs. Des-Chloro Analog
The target compound has been specifically identified in patent literature (Zhang Huili, 2012) as a CCR5 antagonist with potential for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While quantitative IC₅₀ data are not publicly disclosed in open-access databases for this exact compound, the patent specificity contrasts with the des-chloro analog (CAS 904825-95-2), which is described primarily as a biochemical probe and synthetic building block without a defined therapeutic target indication .
| Evidence Dimension | Therapeutic target indication (CCR5 antagonism) |
|---|---|
| Target Compound Data | Patent-specified CCR5 antagonist activity; indicated for HIV, asthma, rheumatoid arthritis, autoimmune disease, COPD |
| Comparator Or Baseline | Des-chloro analog (CAS 904825-95-2): no defined therapeutic target; described as biochemical probe/building block |
| Quantified Difference | Qualitative difference in defined therapeutic utility; quantitative IC₅₀ data unavailable in public domain |
| Conditions | Patent-based pharmacological screening (Zhang Huili, 2012); specific assay conditions not disclosed in accessible records |
Why This Matters
A compound with a patent-defined mechanism (CCR5 antagonism) provides a clearer research trajectory than an analog characterized only as a general-purpose probe, reducing target identification uncertainty in early-stage drug discovery.
- [1] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist, for the preparation of the treatment of CCR5 mediated disease (HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD). Semantic Scholar. View Source
